Methyl 5-chloro-2-formyl-6-methoxynicotinate

Description

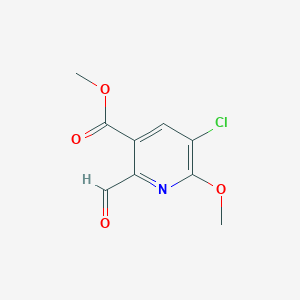

Methyl 5-chloro-2-formyl-6-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with chloro (Cl), formyl (CHO), methoxy (OCH₃), and methyl ester (COOCH₃) groups. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive formyl group, which facilitates further functionalization . Its synthesis typically involves condensation reactions, such as the coupling of 5-hydroxy-2-methoxybenzaldehyde with methyl 5-(chloromethyl)nicotinate hydrochloride under basic conditions, followed by purification .

Properties

Molecular Formula |

C9H8ClNO4 |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

methyl 5-chloro-2-formyl-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8-6(10)3-5(9(13)15-2)7(4-12)11-8/h3-4H,1-2H3 |

InChI Key |

IDQYUFRUQXIHLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=N1)C=O)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-formyl-6-methoxynicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3-pyridinecarboxylic acid with methanol to form 3-pyridinecarboxylic acid methyl ester. This intermediate is then subjected to chlorination using thionyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-formyl-6-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can replace the chloro group under appropriate conditions.

Major Products Formed

Oxidation: Methyl 5-chloro-2-carboxy-6-methoxynicotinate.

Reduction: Methyl 5-chloro-2-hydroxymethyl-6-methoxynicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-formyl-6-methoxynicotinate is utilized in several scientific research applications:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and intermediates for various applications

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-formyl-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and methoxy groups may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, and ester groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Effects on Reactivity and Electronic Properties

Methyl 5-chloro-2-formyl-6-methoxynicotinate :

The formyl group at position 2 enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). The chloro and methoxy groups at positions 5 and 6 contribute to electronic modulation, with chloro acting as an electron-withdrawing group and methoxy as an electron-donating group.- Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS: Not specified): Replacing the formyl group with fluoro at position 5 increases electronegativity but reduces reactivity due to fluorine’s inertness. This substitution may improve metabolic stability in drug design but limits utility as a synthetic intermediate .

- However, the absence of a formyl group reduces versatility in further derivatization .

Functional Group Impact on Solubility and Stability

- Formyl vs. However, formyl-containing compounds may exhibit lower thermal stability due to aldehyde oxidation susceptibility.

- Ester Variations : Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters under physiological conditions, affecting drug bioavailability .

Biological Activity

Methyl 5-chloro-2-formyl-6-methoxynicotinate (MCF) is a compound of interest due to its potential biological activities, particularly in the context of inflammatory and cardiovascular diseases. This article explores the biological activity of MCF, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.62 g/mol. Its structure includes a methoxy group and a formyl group attached to a chlorinated nicotinic acid derivative, which may contribute to its biological activity.

Anti-Inflammatory Effects

Research indicates that MCF exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), both of which are crucial in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases. The inhibition of these markers suggests that MCF may be useful in treating conditions characterized by chronic inflammation.

Table 1: Inhibition of Inflammatory Markers by MCF

Cardiovascular Protection

In animal models, MCF has demonstrated protective effects against vascular inflammation. Studies have shown that treatment with MCF can lead to decreased smooth muscle cell hyperplasia and reduced plaque formation in arteries, indicating its potential as a therapeutic agent for preventing restenosis and other cardiovascular complications.

Case Study: Atherosclerosis Model

In a study involving atherosclerosis-prone mice, administration of MCF resulted in:

- Reduction of plaque size by approximately 30%.

- Decreased levels of inflammatory cytokines associated with plaque instability.

These findings suggest that MCF may help mitigate the progression of atherosclerosis through its anti-inflammatory actions.

Cytotoxicity and Safety Profile

While MCF exhibits beneficial biological activities, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that MCF is harmful if swallowed and can cause skin irritation. Careful dosage regulation is advised when considering therapeutic applications.

Table 2: Toxicity Profile of MCF

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.